molecular formula C25H20N4O5 B13440157 Azilsartan Impurity 7

Azilsartan Impurity 7

Cat. No.: B13440157
M. Wt: 456.4 g/mol
InChI Key: DXBRZLXNEVZKGS-UHFFFAOYSA-N
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Description

Azilsartan Impurity 7 (CAS No. 1417576-01-2) is a process-related impurity identified during the synthesis of azilsartan medoxomil, an angiotensin II receptor blocker (ARB) used for hypertension management. Its chemical structure, (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-((2'-(4-ethyl-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate, reflects structural modifications during the synthesis pathway, particularly involving intermediates and hydrolysis byproducts . Regulatory guidelines mandate its identification and quantification when present at ≥0.10% of the active pharmaceutical ingredient (API), necessitating rigorous analytical validation .

This compound is synthesized via acid hydrolysis of azilsartan, yielding a purity >98.5% . It is critical for quality control (QC) in pharmaceutical development, including method validation, stability studies, and genotoxicity assessments .

Properties

Molecular Formula

C25H20N4O5

Molecular Weight

456.4 g/mol

IUPAC Name

ethyl 2-oxo-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylate

InChI

InChI=1S/C25H20N4O5/c1-2-33-23(30)19-8-5-9-20-21(19)29(24(31)26-20)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-27-25(32)34-28-22/h3-13H,2,14H2,1H3,(H,26,31)(H,27,28,32)

InChI Key

DXBRZLXNEVZKGS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=CC=C1)NC(=O)N2CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5

Origin of Product

United States

Preparation Methods

The preparation of Azilsartan Impurity 7 involves specific synthetic routes and reaction conditions. One common method includes the use of high-performance liquid chromatography (HPLC) to separate and identify the impurity from the main compound, Azilsartan . The synthetic route typically involves the reaction of Azilsartan with various reagents under controlled conditions to induce the formation of the impurity. Industrial production methods may involve the use of large-scale reactors and precise control of reaction parameters to ensure the consistent formation of this compound .

Chemical Reactions Analysis

Azilsartan Impurity 7 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .

Comparison with Similar Compounds

Research Findings and Implications

  • Efficacy of Analytical Methods : Stability-indicating HPLC and LC-MS methods are critical for impurity profiling, with detection limits ≤0.05% ensuring compliance with ICH Q3A/B guidelines .
  • Comparative Pharmacology: Unlike azilsartan, its impurities lack therapeutic efficacy but may influence drug safety.
  • Regulatory Compliance : Pharmacopeial standards (USP/EP) require comprehensive impurity characterization, emphasizing the role of reference standards like this compound in QC .

Biological Activity

Azilsartan Impurity 7, a byproduct of the synthesis of azilsartan medoxomil (a potent angiotensin II receptor blocker), has garnered attention due to its potential biological activity and implications in pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and toxicological effects, supported by relevant data and case studies.

Overview of Azilsartan Medoxomil

Azilsartan medoxomil is primarily used for the treatment of hypertension. It functions as an angiotensin II receptor blocker (ARB) and exhibits a high affinity for the AT1 receptor, which mediates vasoconstriction and aldosterone secretion. The active moiety, azilsartan, is released upon hydrolysis of the medoxomil ester during absorption .

  • Molecular Formula : C30H23KN4O8
  • Molecular Weight : 606.62 g/mol
  • Solubility : Poorly soluble in aqueous solutions but slightly soluble at pH 9 and above .

Pharmacodynamics

In vivo studies indicate that azilsartan effectively lowers systolic blood pressure (SBP) in hypertensive models. For instance, azilsartan medoxomil demonstrated significant reductions in SBP compared to other ARBs in clinical trials . Although specific data on this compound's pharmacodynamics are sparse, it is hypothesized that it may exhibit similar effects due to its structural relationship with azilsartan.

Toxicological Profile

Toxicological evaluations have highlighted several adverse effects associated with azilsartan medoxomil, many of which may also pertain to its impurities:

  • Renal Effects : Changes in kidney structure and function have been observed, including hypertrophy of juxtaglomerular cells and renal tubular changes .
  • Gastrointestinal Effects : Ulceration and erosion in the stomach were noted in animal studies, although these effects are common with ARBs .
  • Adrenal Effects : Atrophy of the adrenal zona glomerulosa was reported at high doses .

These findings suggest that while this compound may share some biological activities with its parent compound, it could also possess distinct toxicological profiles that warrant further investigation.

Clinical Trials

In pivotal Phase 3 trials for azilsartan medoxomil, significant reductions in SBP were observed:

  • 80 mg/day dosage : Reduced SBP by 14.5 mm Hg.
  • 40 mg/day dosage : Reduced SBP by 13.4 mm Hg.
    These results were statistically significant when compared to other ARBs like valsartan and olmesartan .

Stability and Impurity Analysis

A novel HPLC method was developed for analyzing azilsartan and its impurities, including this compound. This method allows for rapid quantification under various stress conditions (e.g., hydrolysis, oxidation) and demonstrates the stability profile of azilsartan formulations .

Data Summary Table

Parameter Azilsartan Medoxomil This compound
Molecular FormulaC30H23KN4O8Unknown
MechanismAT1 receptor blockerPotentially similar
IC502.6 nMUnknown
Renal ToxicityPresentPotentially present
Gastrointestinal ToxicityPresentPotentially present

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying Azilsartan Impurity 7 in pharmaceutical formulations?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is widely used for identification and quantification due to its high sensitivity and specificity. Nuclear magnetic resonance (NMR) spectroscopy is critical for structural elucidation, particularly for distinguishing isomers or degradation products. For example, chemometric methods like partial least squares (PLS) and artificial neural networks (ANN) have been validated to resolve co-elution issues in chromatographic analyses . Additionally, forced degradation studies under acidic, alkaline, oxidative, and thermal conditions are essential to simulate impurity formation pathways .

Q. What regulatory guidelines dictate the acceptable limits for this compound?

  • Methodological Answer : The International Council for Harmonisation (ICH) M7 guidelines classify impurities based on genotoxic potential. For this compound, if mutagenicity is predicted (e.g., via in silico tools like Derek Nexus), a threshold of 0.001875% is recommended. Non-mutagenic impurities are typically limited to 0.1% per ICH Q3A/B . Stability-indicating methods must be validated per ICH Q2(R1) to ensure specificity under stress conditions .

Q. How is this compound synthesized, and what are its structural characteristics?

  • Methodological Answer : Impurity 7 is synthesized via controlled hydrolysis or oxidation of azilsartan medoxomil. Structural confirmation requires a combination of LC-MS for molecular weight determination and NMR (¹H, ¹³C, 2D-COSY) for functional group analysis. For example, Sethi et al. (2015) characterized related substances using IR spectroscopy to identify carbonyl groups and mass fragmentation patterns to confirm the oxadiazole moiety .

Advanced Research Questions

Q. How can multivariate chemometric models optimize impurity quantification in complex matrices?

  • Methodological Answer : Genetic algorithm (GA)-enhanced PLS and ANN models improve predictive accuracy by selecting optimal wavelengths, reducing spectral overlap. A multi-level multifactorial design (e.g., 3² factorial) is used to train models, with validation via independent sample sets. For instance, GA-ANN achieved <2% error in quantifying azilsartan medoxomil and its impurities despite excipient interference .

Table 1 : Performance Metrics of Chemometric Models for this compound Quantification

ModelRMSERelative Error (%)
PLS0.890.9813.2
GA-PLS0.620.9921.8
ANN0.750.9852.5
GA-ANN0.540.9951.5
Source: Darwish et al. (2021)

Q. What experimental designs are optimal for developing stability-indicating methods for this compound?

  • Methodological Answer : A 3² factorial design evaluates critical factors (e.g., pH, column temperature) and their interactions. For example, varying azilsartan (35–45 mg) and Soluplus® (40–80 mg) concentrations in solid dispersion formulations revealed non-linear effects on solubility and dissolution rates. Response surface methodology (RSM) identifies optimal conditions while minimizing experimental runs .

Q. How should researchers address contradictions in impurity quantification across spectroscopic and chromatographic methods?

  • Methodological Answer : Discrepancies often arise from matrix effects or detector sensitivity variations. Cross-validation using orthogonal techniques (e.g., NMR vs. LC-MS) and adherence to IUPAC reporting principles (e.g., machine-readable data formats, transparent error margins) ensure consistency. For unresolved conflicts, collaborative trials or inter-laboratory studies are recommended .

Data Management and Integrity

Q. What protocols ensure traceability and reproducibility in impurity profiling studies?

  • Methodological Answer : Raw data (chromatograms, spectral scans) must be archived in standardized formats (e.g., mzML for mass spectra) with metadata documenting instrument parameters. Supplemental materials should include detailed synthetic pathways, validation reports, and statistical scripts (e.g., Python code for chemometric models) .

Q. How can forced degradation studies predict long-term stability of this compound?

  • Methodological Answer : Stress testing under ICH-recommended conditions (e.g., 0.1N HCl, 40°C/75% RH) identifies degradation pathways. Kinetic modeling (Arrhenius equation) extrapolates shelf-life, while LC-MS/MS tracks degradation products. For example, oxidation at 50°C for 14 days revealed a 12% increase in Impurity 7, correlating with peroxide exposure .

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